N-(2,4-Dinitrophenyl)-D-proline
N-(2,4-Dinitrophenyl)-D-proline
Brand Name:
Vulcanchem
CAS No.:
10189-66-9
VCID:
VC21226857
InChI:
InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m1/s1
SMILES:
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Molecular Formula:
C11H11N3O6
Molecular Weight:
281.22 g/mol
N-(2,4-Dinitrophenyl)-D-proline
CAS No.: 10189-66-9
Cat. No.: VC21226857
Molecular Formula: C11H11N3O6
Molecular Weight: 281.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10189-66-9 |
|---|---|
| Molecular Formula | C11H11N3O6 |
| Molecular Weight | 281.22 g/mol |
| IUPAC Name | (2R)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m1/s1 |
| Standard InChI Key | MVZXUWLTGGBNHL-SECBINFHSA-N |
| Isomeric SMILES | C1C[C@@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
| SMILES | C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator